An In-depth Technical Guide to 6-Methoxy-1-tetralone: Chemical Properties, Structure, and Synthetic Methodologies
An In-depth Technical Guide to 6-Methoxy-1-tetralone: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1-tetralone, a derivative of tetralone, is a key chemical intermediate recognized for its versatile role in organic synthesis.[1] Its structure, featuring a fused ring system with both ketone and methoxy (B1213986) functional groups, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.[1] This compound is particularly significant in the pharmaceutical industry, where it serves as a fundamental building block for the development of various bioactive compounds and drug candidates, including antidepressant and anti-inflammatory agents.[1] It is also utilized in the synthesis of fragrances, agrochemicals, and specialty materials.[1] This guide provides a comprehensive overview of its chemical properties, structural features, and detailed experimental protocols relevant to its synthesis and analysis.
Chemical Structure and Identification
6-Methoxy-1-tetralone is an aromatic ketone characterized by a tetralone core substituted with a methoxy group at the 6th position.[2] The core structure consists of a dihydronaphthalene ring system with a ketone group at the first position. The IUPAC name for this compound is 6-methoxy-3,4-dihydronaphthalen-1(2H)-one.[2][3]
Key structural identifiers are provided below:
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SMILES String : COc1ccc2C(=O)CCCc2c1
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InChI : 1S/C11H12O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7H,2-4H2,1H3
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InChI Key : MNALUTYMBUBKNX-UHFFFAOYSA-N
Physicochemical Properties
The physical and chemical properties of 6-Methoxy-1-tetralone are summarized in the table below. This data is essential for designing experimental conditions, including reaction setups, purification procedures, and analytical methods.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [1][3] |
| Molecular Weight | 176.21 g/mol | [1][2] |
| Appearance | Yellow to light brown crystalline powder | [3][4] |
| Melting Point | 77-79 °C | [3][4][5] |
| Boiling Point | 171 °C at 11 mmHg | [4] |
| CAS Number | 1078-19-9 | [1][3] |
| Purity | ≥98.5% (GC) / 99% | [3] |
Experimental Protocols
Synthesis of 6-Methoxy-1-tetralone via Friedel-Crafts Acylation and Cyclization
A common and efficient method for synthesizing 6-Methoxy-1-tetralone is through a one-pot Friedel-Crafts acylation of anisole (B1667542) followed by an intramolecular cyclization.[6][7]
Materials:
-
Anisole
-
4-chlorobutyryl chloride (or 4-bromobutyryl chloride)[6]
-
Aluminum trichloride (B1173362) (AlCl₃) (Lewis acid)[6][7]
-
Dichloroethane (solvent)[6]
-
Ice water
-
Isopropanol (B130326) and petroleum ether (for refining)[7]
Procedure:
-
Reaction Setup: In a three-necked reaction flask, add 500ml of dichloroethane and 100g of anisole. Cool the mixture to approximately 0°C.[6]
-
Addition of Lewis Acid: Slowly add 300g of aluminum trichloride to the cooled solution while stirring. Continue stirring for 30 minutes.[6]
-
Acylation: Slowly add 150g of 4-chlorobutyryl chloride dropwise over about 2-2.5 hours.[6] After the addition is complete, allow the reaction to incubate for 1 hour at this temperature to form the intermediate.[6][7]
-
Cyclization: Increase the temperature of the reaction mixture to 80-100°C and maintain for 6-8 hours to facilitate the intramolecular cyclization, forming 6-Methoxy-1-tetralone.[6][7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 1000 ml of ice water while stirring to quench the reaction.[6][7] Allow the layers to separate and collect the organic layer.
-
Purification: The crude product is obtained after extraction and desolvation. Further purification can be achieved by refining with a solvent mixture, such as isopropanol and petroleum ether (1:1 volume ratio), to yield the high-purity product.[7]
Purification by Column Chromatography
For smaller-scale synthesis or when very high purity is required, column chromatography is an effective purification method.
Procedure:
-
The crude product, often a brownish oil, is concentrated under reduced pressure.[4][8]
-
The residue is then subjected to column chromatography on silica (B1680970) gel.[4][8]
-
A solvent system of ethyl acetate (B1210297) and hexanes (e.g., in a 1:9 ratio) is used as the eluent to fractionate the components.[4][8]
-
Fractions containing the desired product are collected and combined.
-
The solvent is removed under reduced pressure to yield the purified 6-Methoxy-1-tetralone, which may appear as a yellowish oil or solid.[4][8]
Analytical Methods
The identity and purity of 6-Methoxy-1-tetralone are typically confirmed using a variety of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can be used for analysis. A common mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for MS-compatibility, formic acid.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the structure.[2][10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the carbonyl (C=O) and methoxy (C-O) stretches.[2][3][11]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[2][11]
Applications in Research and Drug Development
6-Methoxy-1-tetralone is a versatile reagent in medicinal chemistry and organic synthesis.
-
Precursor for Bioactive Molecules: It is a key starting material for synthesizing compounds with potential therapeutic applications. For instance, it is used in the synthesis of certain chalcones that have shown potential as anticancer agents and inducers of apoptosis.[4]
-
Synthesis of Steroidal and Terpenoid Compounds: This tetralone is a precursor for the synthesis of more complex structures like steroids and terpenoids.[12][13]
-
Intermediate for Other Tetralones: It can be converted to 6-methoxy-2-tetralone, another important, though more expensive and less stable, synthetic intermediate.[12]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Methoxy-1-tetralone presents the following hazards:
-
Hazard Codes: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long-lasting effects).
-
Precautionary Codes: P261, P264, P273, P280, P301 + P312, P302 + P352.
-
Personal Protective Equipment (PPE): It is recommended to use an N95 dust mask, eye shields, and gloves when handling this compound.
-
Storage: Store in a dark, dry place at room temperature.[1]
Conclusion
6-Methoxy-1-tetralone is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate in the synthesis of a wide array of complex organic molecules. The synthetic protocols outlined, particularly the one-pot Friedel-Crafts approach, offer efficient routes to its production. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.
References
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- 2. 6-Methoxy-alpha-tetralone | C11H12O2 | CID 14112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methoxy-1-tetralone, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
- 5. 6-Methoxytetralone | CAS#:1078-19-9 | Chemsrc [chemsrc.com]
- 6. Synthesis method of 6-methoxy-1-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 8. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 9. 6-Methoxy-?1-?tetralone | SIELC Technologies [sielc.com]
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- 11. 6-methoxy-1-tetralone(1078-19-9) IR Spectrum [m.chemicalbook.com]
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